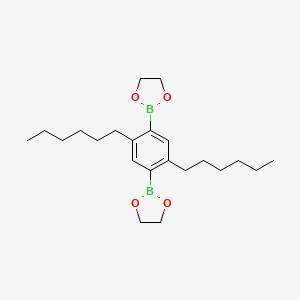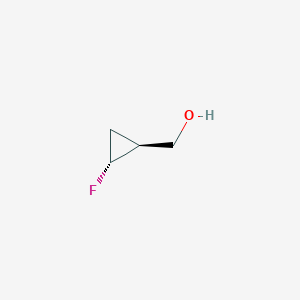
((1S,2R)-2-fluorocyclopropyl)methanol
Vue d'ensemble
Description
((1S,2R)-2-Fluorocyclopropyl)methanol, also known as Fluorocyclopropylmethanol (FCPM) or 2-Fluorocyclopropylmethyl alcohol, is an organofluorine compound with a wide variety of applications in scientific research. FCPM is a colorless, volatile liquid with a pungent odor, and is a highly reactive compound due to its fluorine atom. FCPM is widely used as a reagent in organic synthesis, and has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
FCPM has a wide variety of applications in scientific research. It is used as a reagent in organic synthesis, and has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. FCPM has been used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. It has also been used to study the reactivity of fluorine-containing compounds, and as a catalyst in organic reactions.
Mécanisme D'action
FCPM is a highly reactive compound due to its fluorine atom, and its reactivity is due to its ability to form strong hydrogen bonds and to undergo nucleophilic substitution reactions. FCPM is able to form hydrogen bonds with other molecules, which allows it to interact with and bind to other molecules. It is also able to undergo nucleophilic substitution reactions, which enables it to participate in a variety of organic reactions.
Biochemical and Physiological Effects
FCPM has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In particular, it has been studied for its potential to act as an enzyme inhibitor, and has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes. FCPM has also been studied for its potential to interact with proteins, and has been shown to bind to several proteins. In addition, FCPM has been studied for its potential to interact with DNA, and has been shown to bind to DNA and to alter its structure.
Avantages Et Limitations Des Expériences En Laboratoire
FCPM has several advantages and limitations for use in laboratory experiments. One of the main advantages is its high reactivity, which makes it a useful reagent in organic synthesis. It is also relatively inexpensive and easy to obtain, and can be synthesized in a variety of ways. However, FCPM is also highly volatile and flammable, and must be handled with caution. In addition, FCPM is a highly reactive compound and can react with other molecules, which can lead to unwanted side reactions.
Orientations Futures
FCPM has a wide variety of potential applications in scientific research, and there are many future directions that could be explored. For example, FCPM could be used to study the reactivity of fluorinated compounds, and to develop new catalysts for organic reactions. In addition, FCPM could be studied for its potential to act as an enzyme inhibitor, as well as its potential to interact with proteins and DNA. Finally, FCPM could be studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology, and could be used to develop new drugs or to improve existing ones.
Propriétés
IUPAC Name |
[(1S,2R)-2-fluorocyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQVQDAWPHHSMU-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde](/img/structure/B3163364.png)
amine](/img/structure/B3163370.png)
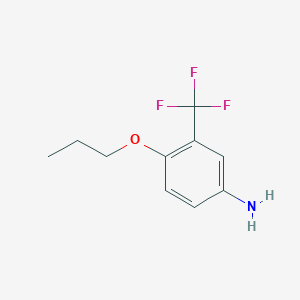
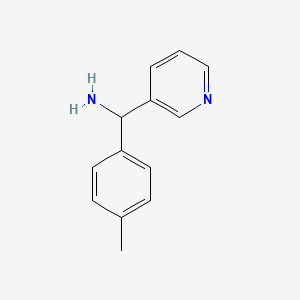
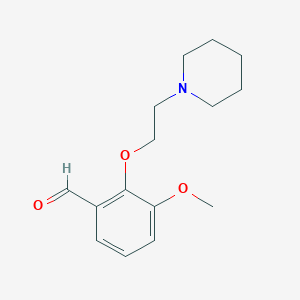
![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B3163389.png)
![2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B3163396.png)
![3-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B3163404.png)
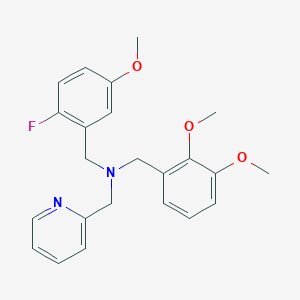
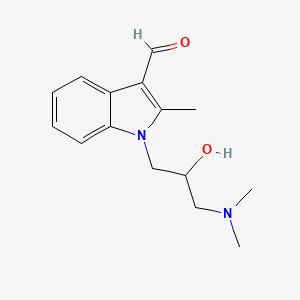
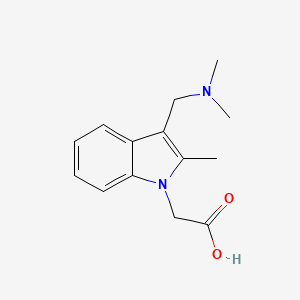
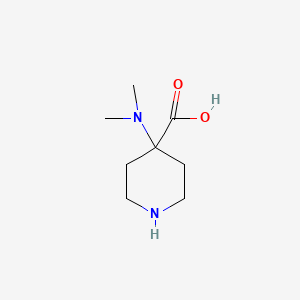
![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopentanecarboxamide](/img/structure/B3163441.png)
